(4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one typically involves enantioselective reactions to ensure the correct stereochemistry. One common method includes the enantioselective ring-opening of cycloanhydride with alcohol in the presence of 9-epiquininurea . This method is performed at room temperature and yields the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using chiral catalysts or auxiliaries to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidinones.
Scientific Research Applications
(4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It may act by inhibiting or activating specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-5-Methyl-4-phenylpyrrolidin-2-one can be compared with other chiral pyrrolidinones, such as (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one.
- Other similar compounds include various substituted pyrrolidinones with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
33681-56-0 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(4S,5R)-5-methyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-8-10(7-11(13)12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10-/m1/s1 |
InChI Key |
ZIZRQVWVGIHEIC-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CC(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(CC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.